8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
Synthesis Analysis
The specific synthesis process for 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not detailed in the sources I found .Molecular Structure Analysis
The molecular structure of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not explicitly provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, are not detailed in the sources I found .Scientific Research Applications
Pharmacology
8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: has been identified as a scaffold in various pharmacological compounds . Its structure is found in molecules used for the treatment of cardiovascular diseases. For instance, similar structures are present in evacetrapib, benazepril, and tolvaptan, which are known for their efficacy in treating such conditions. The compound’s role in pharmacology is significant due to its potential in drug design and synthesis.
Organic Synthesis
In organic chemistry, 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine serves as a versatile intermediate . It can be used to synthesize a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals. Its methoxy group can act as a directing group in chemical reactions, facilitating the introduction of additional functional groups at specific positions on the heterocyclic ring.
Medicinal Chemistry
The compound’s role in medicinal chemistry is closely related to its pharmacological applications. It is part of the synthesis pathways for creating new medicinal agents . Researchers utilize its heterocyclic system to explore novel treatments for various diseases, leveraging its ability to interact with biological targets.
Biochemistry
In biochemistry, 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is used to study enzyme-substrate interactions . Its structure allows it to bind with enzymes, making it a valuable tool for understanding the mechanisms of enzyme action and inhibition. This knowledge is crucial for the development of enzyme inhibitors used as drugs.
Industrial Uses
While specific industrial applications of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine are not widely documented, compounds with similar structures are often used in the manufacture of dyes, resins, and other polymers . Its properties could be harnessed in the synthesis of materials with unique characteristics, such as enhanced durability or specific optical properties.
Neuroscience Research
The compound’s potential effects on the nervous system make it a candidate for neuroscience research . It could be used to study neurotransmitter systems and brain function, contributing to our understanding of neurological disorders and the development of neuroactive drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLGZVKXHEITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCCO2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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